The synthesis of remoxipride hydrochloride involves several steps, typically starting from commercially available precursors. The general synthetic route includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during these synthetic steps .
Remoxipride hydrochloride features a complex molecular structure characterized by:
The three-dimensional structure can be represented using various chemical drawing software, and its stereochemistry is crucial for receptor interaction. The compound exhibits a polar surface area of approximately 50.8 Ų, indicating its potential solubility in biological systems .
Remoxipride hydrochloride undergoes several chemical reactions, primarily related to its metabolism and degradation:
These reactions are influenced by factors such as pH and temperature, which can alter metabolic pathways significantly .
Remoxipride primarily acts as a weak selective antagonist at dopamine D2 receptors. Its mechanism involves:
Pharmacokinetic studies have shown that remoxipride has a bioavailability of approximately 90%, with varying peak plasma concentrations depending on renal function .
The physical and chemical properties of remoxipride hydrochloride include:
Other properties include a logP value indicating moderate lipophilicity (around 2.94), which facilitates its absorption across biological membranes .
Despite its withdrawal from clinical use due to safety concerns, remoxipride hydrochloride has been studied extensively in scientific research contexts:
Research continues into safer alternatives that may leverage similar mechanisms without the associated risks observed with remoxipride .
Remoxipride hydrochloride [(S)-3-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide hydrochloride] was developed through systematic structure-activity relationship (SAR) optimization of substituted benzamide antipsychotics. The synthetic pathway originates from ethyl-2,4-dimethoxybenzene, undergoing sequential transformations including lithiation, carboxylation, demethylation, and chlorination to yield the key intermediate 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid. This salicylic acid precursor undergoes amide coupling with (S)-2-aminomethyl-N-ethylpyrrolidine under standard peptide coupling conditions to form the free base, which is subsequently converted to the hydrochloride salt [5] [9].
Critical optimization strategies focused on enhancing dopamine D₂ receptor affinity while minimizing off-target effects:
Table 1: Key Optimization Parameters in Remoxipride Synthesis
Structural Feature | Modification Purpose | Impact on Pharmacological Profile |
---|---|---|
Bromine at C3 | Electron-withdrawing effect | Enhanced D₂ receptor affinity and selectivity |
Methoxy groups at C2/C6 | Steric hindrance reduction | Improved binding pocket accommodation |
Ethyl group at C5 | Increased lipophilicity | Enhanced blood-brain barrier penetration |
(S)-pyrrolidine configuration | Stereoselective binding | 50-fold higher potency than (R)-enantiomer |
Comprehensive spectroscopic characterization confirms remoxipride hydrochloride's molecular architecture:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
X-ray Diffraction (XRD) Analysis:
Table 2: Crystallographic Data for Remoxipride Hydrochloride Monohydrate
Parameter | Value | Parameter | Value |
---|---|---|---|
Empirical formula | C₁₆H₂₄BrClN₂O₄ | Crystal system | Monoclinic |
Formula weight | 407.73 g/mol | Space group | P2₁ |
Unit cell dimensions | a = 9.423 Å, b = 12.785 Å, c = 10.216 Å | Z value | 2 |
β angle | 95.47° | Calculated density | 1.487 g/cm³ |
Intramolecular H-bond | N-H···O=C (2.89 Å) | Water coordination | Cl⁻···H-O-H (2.95 Å) |
The pharmacological activity of remoxipride resides exclusively in the (S)-enantiomer due to stereoselective recognition at dopamine D₂ receptors:
The stringent stereochemical requirements explain why early racemic benzamide antipsychotics required double the effective dose compared to enantiopure remoxipride containing only the therapeutically active (S)-enantiomer [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7